5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives These compounds are characterized by a dioxole ring fused to a benzene ring, with various substituents attached The specific structure of this compound includes a benzyloxy group at the 5-position and a thione group at the 2-position of the dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: The benzo[d][1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl chloride and a suitable base, such as potassium carbonate.
Formation of the Thione Group: The thione group can be introduced through a thiation reaction using a reagent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as alkoxides or amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant agent and antitumor agent. Derivatives of this compound have shown promising activity in preclinical studies.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: It has been used in the development of sensors for detecting heavy metal ions, such as lead.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione varies depending on its application:
Anticonvulsant Activity: The compound may modulate ion channels or neurotransmitter receptors in the brain, thereby reducing neuronal excitability and preventing seizures.
Antitumor Activity: The compound can induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It may target specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can be compared with other benzo[d][1,3]dioxole derivatives:
5-Substituted Benzo[d][1,3]dioxole Derivatives: These compounds have various substituents at the 5-position and exhibit different biological activities, such as anticonvulsant and antimicrobial properties.
N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities and are structurally similar to this compound.
Properties
Molecular Formula |
C14H10O3S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
5-phenylmethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C14H10O3S/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
UZKVKYJLJVQTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.